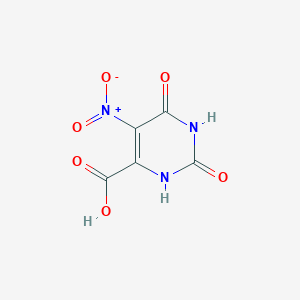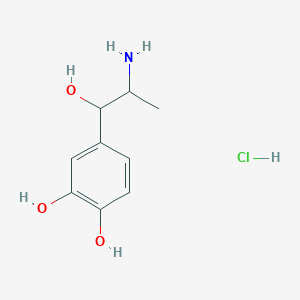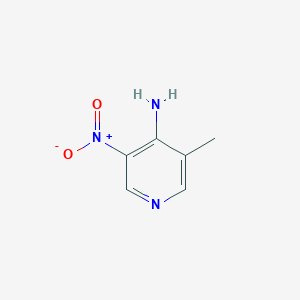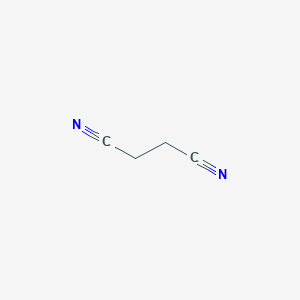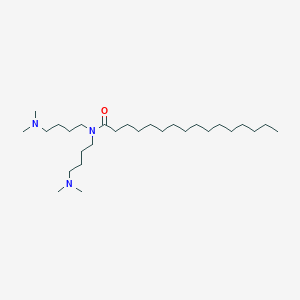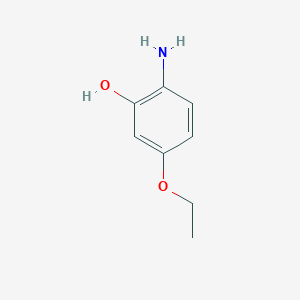![molecular formula C32H39Cl4N5O3 B093096 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol CAS No. 16757-47-4](/img/structure/B93096.png)
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), is a potent alkylating agent used in chemotherapy for the treatment of various types of cancer. BCNU is classified as a nitrosourea, which is a type of chemotherapy drug that works by damaging the DNA of cancer cells, preventing them from dividing and growing.
Mechanism Of Action
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol works by alkylating the DNA of cancer cells, causing DNA cross-linking and strand breaks, which ultimately leads to cell death. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is a non-specific alkylating agent, meaning that it can damage both cancer cells and normal cells.
Biochemical And Physiological Effects
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has been shown to have toxic effects on the bone marrow, which can lead to decreased production of blood cells. It can also cause damage to the lungs, liver, and kidneys.
Advantages And Limitations For Lab Experiments
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is a potent and effective chemotherapy drug that has been extensively studied for its anticancer properties. However, it has several limitations when used in lab experiments. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is highly toxic and can be difficult to handle safely. It also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
Future Directions
Despite its limitations, 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol continues to be an important chemotherapy drug for the treatment of cancer. Future research directions include the development of new formulations of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol that can be administered more easily and safely. Additionally, researchers are exploring the use of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol in combination with other chemotherapy drugs to enhance their effectiveness and reduce toxicity. Finally, researchers are investigating the use of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol in combination with other therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes for cancer patients.
Synthesis Methods
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol can be synthesized through the reaction of 1,3-diaminopropane with 2-chloroethanol, followed by reaction with 4-(p-nitrobenzyl)pyrimidine-2,6-dione. The resulting compound is then treated with nitrous acid to yield 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol.
Scientific Research Applications
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has been extensively studied for its anticancer properties and has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has also been studied for its potential use in combination with other chemotherapy drugs to enhance their effectiveness.
properties
CAS RN |
16757-47-4 |
|---|---|
Product Name |
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol |
Molecular Formula |
C32H39Cl4N5O3 |
Molecular Weight |
683.5 g/mol |
IUPAC Name |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol |
InChI |
InChI=1S/C32H39Cl4N5O3/c33-12-18-37(19-13-34)27-6-2-25(3-7-27)23-39-16-1-17-40(32(39)30-22-29(41(43)44)10-11-31(30)42)24-26-4-8-28(9-5-26)38(20-14-35)21-15-36/h2-11,22,32,42H,1,12-21,23-24H2 |
InChI Key |
RJEHJKLRNAYANU-UHFFFAOYSA-N |
SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Other CAS RN |
16757-47-4 |
synonyms |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitro-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



